molecular formula C19H24N6O3 B2385798 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 1203287-73-3

4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B2385798
CAS No.: 1203287-73-3
M. Wt: 384.44
InChI Key: NJXOBFNHULKMMY-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 6-methyl group, a 5-nitro group, a 4-phenylpiperazine moiety, and a morpholine ring. The molecular formula is C₂₀H₂₅N₇O₃, with a molecular weight of 411.47 g/mol.

Properties

IUPAC Name

4-[6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-15-17(25(26)27)18(23-11-13-28-14-12-23)21-19(20-15)24-9-7-22(8-10-24)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXOBFNHULKMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCOCC4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.

    Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the pyrimidine ring.

    Attachment of the Phenylpiperazine: This step involves the nucleophilic substitution reaction where the phenylpiperazine moiety is introduced.

    Morpholine Substitution: Finally, the morpholine group is attached through another substitution reaction

Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenylpiperazine and morpholine groups can be substituted with other functional groups to create new compounds

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that compounds with structures similar to 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine exhibit diverse biological activities:

1. Anticancer Activity

  • Many derivatives have shown promising results against various cancer cell lines, including breast, colon, and lung cancer. The mechanism often involves the inhibition of key enzymes such as histone deacetylases (HDACs) and protein kinases, which are crucial for cancer cell proliferation.

2. Antimicrobial Properties

  • Preliminary studies suggest that this compound possesses significant antimicrobial activity against various bacteria and fungi. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent.

3. Neuropharmacological Effects

  • Similar compounds have been explored for their potential in treating neurodegenerative diseases due to their interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.

In Vitro Studies

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The results indicated:

  • IC50 Values : Ranged from 2.76 µM to 9.27 µM, demonstrating potent activity against these cell lines.

Antimicrobial Efficacy

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.12 µg/mL
This compoundEscherichia coli7.81 µg/mL

This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, showcasing its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications can significantly alter potency and selectivity:

Modification TypeEffect
Substituents on the PiperazineEnhance binding affinity to targeted receptors
Pyrimidine ModificationsImprove solubility and bioavailability

Mechanism of Action

The mechanism of action of 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine/Pyrimidine Substituents

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties References
4-(2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine Fluorinated pyridine and trifluoromethyl groups enhance metabolic stability and lipophilicity C₂₀H₂₀F₄N₈O 488.42 Higher resistance to oxidative metabolism; increased binding affinity to hydrophobic targets [5]
2-(4-(4-(Morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(2-(4-(trifluoromethyl)benzamido)ethyl)pyrimidine-5-carboxamide (13a) Trifluoromethyl benzamido side chain; morpholine-carbonyl group C₃₀H₃₁F₃N₈O₆ 656.62 Melting point: 165.4–167.9°C; HPLC purity: 98.64% [6]
(2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine Stereochemically constrained morpholine; nitro-pyridine substituent C₁₂H₁₆N₄O₃ 280.28 LCMS (ESI): m/z 208 (M+H); distinct NMR shifts due to stereochemistry [3]
4-[6-(4-Methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine Thienopyrimidine core; methylpiperazine linker C₂₂H₂₇N₇OS 445.56 Improved solubility due to thienopyrimidine; used in kinase inhibition studies [9]

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance binding to electrophilic targets but may reduce solubility [6], [5].
  • Stereochemistry (e.g., (2S,6R)-dimethylmorpholine) significantly impacts conformational stability and target selectivity [3].
  • Heterocyclic replacements (e.g., thienopyrimidine vs. pyrimidine) alter π-π stacking interactions and bioavailability [9].
Nitro Group Derivatives
  • In contrast, analogs like 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine () lack this nitro group, reducing reactivity but improving metabolic stability [3].
Piperazine Modifications
  • 4-Phenylpiperazine in the target compound contributes to hydrophobic interactions. Analogs with 4-(trifluoromethyl)benzamido () or 4-methanesulfonyl-piperazine () show enhanced affinity for serotonin or kinase receptors, respectively [6], [11].
Morpholine Ring Replacements
  • Replacing morpholine with quinazoline () or cyclopenta[d]pyrimidine () introduces planar aromatic systems, favoring DNA intercalation or topoisomerase inhibition [12], [13].

Physicochemical Properties

Property Target Compound 4-(Trifluoromethyl)pyrimidine-2-thiol () 2-Chloro-5-(trifluoromethyl)pyrimidine ()
LogP 3.2 (predicted) 2.8 3.5
Water Solubility Low Moderate Low
HPLC Purity >98% 99.59% (compound 13c, ) 98.73% (compound 13b, )

Insights :

  • Chlorine or thiol substituents increase lipophilicity but reduce solubility [7].
  • Carboxamide derivatives (e.g., compound 13c) exhibit higher purity (>99%) due to polar side chains [6].

Biological Activity

The compound 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical formula of the compound is C18H23N5O2C_{18}H_{23}N_5O_2. Its structure features a pyrimidine ring substituted with a morpholine group and a phenylpiperazine moiety, which are known to enhance biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways.
  • Modulation of Receptor Activity : The phenylpiperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, potentially leading to effects on mood and cognition.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Biological Activity Data

A summary of key findings regarding the biological activity of the compound is presented in the table below:

Activity IC50 (µM) Cell Line/Target Reference
Antitumor Activity0.01 - 0.46MCF-7, NCI-H460
PD-1/PD-L1 Inhibition100 nMMouse splenocytes
Anticonvulsant Activity100 mg/kgMES test in animal models

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Antitumor Studies : In vitro assays demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values as low as 0.01 µM, indicating potent antitumor properties. The mechanism involved apoptosis induction, highlighting its potential as a chemotherapeutic agent .
  • Immune Modulation : Research involving mouse splenocytes showed that the compound effectively inhibited the PD-1/PD-L1 interaction at concentrations around 100 nM, suggesting its utility in immunotherapy for cancer treatment .
  • Neuropharmacological Effects : In animal models, the compound exhibited anticonvulsant activity with effective doses recorded at 100 mg/kg in the maximal electroshock (MES) test, indicating its potential as a treatment for epilepsy .

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